molecular formula C7H8N2O2S B12909892 6-Propanoyl-2-sulfanylidene-2,3-dihydropyrimidin-4(1H)-one CAS No. 37785-37-8

6-Propanoyl-2-sulfanylidene-2,3-dihydropyrimidin-4(1H)-one

Cat. No.: B12909892
CAS No.: 37785-37-8
M. Wt: 184.22 g/mol
InChI Key: LTWXHGJCHSTVLS-UHFFFAOYSA-N
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Description

6-Propionyl-2-thioxo-2,3-dihydropyrimidin-4(1H)-one is a heterocyclic compound that belongs to the class of thioxopyrimidines

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Propionyl-2-thioxo-2,3-dihydropyrimidin-4(1H)-one typically involves the condensation of appropriate starting materials under controlled conditions. One common method is the reaction of a propionyl derivative with thiourea and a suitable aldehyde or ketone in the presence of a catalyst.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, potentially forming sulfoxides or sulfones.

    Reduction: Reduction reactions may convert the thioxo group to a thiol or other reduced forms.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Conditions vary depending on the specific reaction, but may include the use of bases, acids, or other catalysts.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides, while reduction could produce thiols.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: May be used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 6-Propionyl-2-thioxo-2,3-dihydropyrimidin-4(1H)-one would depend on its specific interactions with molecular targets. This could involve binding to enzymes, receptors, or other proteins, leading to modulation of biological pathways. Detailed studies would be required to elucidate these mechanisms.

Comparison with Similar Compounds

Similar Compounds

    2-Thioxo-2,3-dihydropyrimidin-4(1H)-one: A related compound with similar structural features.

    6-Methyl-2-thioxo-2,3-dihydropyrimidin-4(1H)-one: Another derivative with a methyl group instead of a propionyl group.

Uniqueness

6-Propionyl-2-thioxo-2,3-dihydropyrimidin-4(1H)-one is unique due to its specific functional groups, which may confer distinct chemical and biological properties compared to similar compounds.

Properties

CAS No.

37785-37-8

Molecular Formula

C7H8N2O2S

Molecular Weight

184.22 g/mol

IUPAC Name

6-propanoyl-2-sulfanylidene-1H-pyrimidin-4-one

InChI

InChI=1S/C7H8N2O2S/c1-2-5(10)4-3-6(11)9-7(12)8-4/h3H,2H2,1H3,(H2,8,9,11,12)

InChI Key

LTWXHGJCHSTVLS-UHFFFAOYSA-N

Canonical SMILES

CCC(=O)C1=CC(=O)NC(=S)N1

Origin of Product

United States

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